3-Bromo-5-chlorobenzenesulfonamide
Overview
Description
3-Bromo-5-chlorobenzenesulfonamide is a chemical compound with the CAS Number 1261524-60-0 . It has a molecular weight of 270.53 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-chlorobenzenesulfonamide . The InChI code is 1S/C6H5BrClNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) .Physical And Chemical Properties Analysis
3-Bromo-5-chlorobenzenesulfonamide is a powder that is stored at room temperature . It has a molecular weight of 270.53 .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
3-Bromo-5-chlorobenzenesulfonamide, a brominated compound, may be indirectly involved in atmospheric chemistry and the marine boundary layer. Studies highlight the significance of brominated compounds like bromoform in atmospheric chemistry. Bromoform, for example, is the largest single source of atmospheric organic bromine, playing a critical role as a source of reactive halogens to the troposphere and lower stratosphere. The sea-to-air flux, originating from macroalgal and planktonic sources, is the main source for atmospheric bromoform, indicating the importance of bromine-containing compounds in environmental processes. The research underscores the need for integrated marine and atmospheric observations, modeling, and mechanistic studies to better understand the atmospheric impact of such compounds (Quack & Wallace, 2003).
Electrochemical Technology
Progress in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as mixtures involving AlCl3 and other halogens, has been reviewed. This includes applications in electroplating and energy storage. The review categorized the electrochemical technology based on these RTILs into different applications and highlighted new findings and insights obtained through the application of state-of-the-art technologies, suggesting the renewed interest and potential applications of halogen-containing compounds in electrochemical solutions (Tsuda, Stafford, & Hussey, 2017).
Water Treatment and Environmental Safety
Electrochemical processes, significantly influenced by the concentration of halogens like chloride and bromide, are extensively studied for the removal of a range of contaminants. The review indicates the necessity for future research to overcome challenges currently limiting the application of electrochemical water treatment systems, suggesting the potential relevance of halogen-containing compounds in enhancing the efficiency and safety of water treatment processes (Radjenovic & Sedlak, 2015).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIJYZFOWSNYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorobenzenesulfonamide | |
CAS RN |
1261524-60-0 | |
Record name | 3-bromo-5-chlorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.